molecular formula C11H19NO B2626918 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane CAS No. 1865128-60-4

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B2626918
CAS No.: 1865128-60-4
M. Wt: 181.279
InChI Key: YYOYUOWDCOWRCC-UHFFFAOYSA-N
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Description

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[35]nonane is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by having two or more rings that are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alkanes.

Scientific Research Applications

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-6-azaspiro[3.3]heptane
  • 2-oxa-7-azaspiro[3.5]nonane

Uniqueness

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is unique due to its specific substitution pattern and the presence of the 2-methylprop-2-enyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other spirocyclic compounds.

Properties

IUPAC Name

8-(2-methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-10(2)8-12-6-7-13-11(9-12)4-3-5-11/h1,3-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOYUOWDCOWRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCOC2(C1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865128-60-4
Record name 8-(2-methylprop-2-en-1-yl)-5-oxa-8-azaspiro[3.5]nonane
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